2-{[1-(3-Chlorophenyl)ethyl]amino}butan-1-ol
Description
2-{[1-(3-Chlorophenyl)ethyl]amino}butan-1-ol is a secondary amino alcohol featuring a butan-1-ol backbone with a [1-(3-chlorophenyl)ethyl]amino group at the second carbon. The 3-chlorophenyl substituent introduces aromaticity and electron-withdrawing effects, while the hydroxyl and amino groups contribute to hydrogen bonding and solubility.
Properties
Molecular Formula |
C12H18ClNO |
|---|---|
Molecular Weight |
227.73 g/mol |
IUPAC Name |
2-[1-(3-chlorophenyl)ethylamino]butan-1-ol |
InChI |
InChI=1S/C12H18ClNO/c1-3-12(8-15)14-9(2)10-5-4-6-11(13)7-10/h4-7,9,12,14-15H,3,8H2,1-2H3 |
InChI Key |
ONLRTCPHCLMFLY-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CO)NC(C)C1=CC(=CC=C1)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[1-(3-Chlorophenyl)ethyl]amino}butan-1-ol typically involves the reaction of 3-chlorophenyl ethylamine with butanal under controlled conditions. The reaction is carried out in the presence of a suitable catalyst, such as a Lewis acid, to facilitate the formation of the desired product. The reaction mixture is then subjected to purification processes, such as recrystallization or chromatography, to isolate the pure compound.
Industrial Production Methods
In an industrial setting, the production of 2-{[1-(3-Chlorophenyl)ethyl]amino}butan-1-ol may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to maximize yield and minimize by-products. Advanced techniques, such as automated reactors and in-line monitoring, are employed to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
2-{[1-(3-Chlorophenyl)ethyl]amino}butan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The amino group can be reduced to form an amine.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) are employed.
Major Products Formed
Oxidation: Formation of 2-{[1-(3-Chlorophenyl)ethyl]amino}butan-2-one.
Reduction: Formation of 2-{[1-(3-Chlorophenyl)ethyl]amino}butane.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-{[1-(3-Chlorophenyl)ethyl]amino}butan-1-ol has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential effects on cellular processes and signaling pathways.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-{[1-(3-Chlorophenyl)ethyl]amino}butan-1-ol involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby reducing inflammation and pain.
Comparison with Similar Compounds
Comparison with Thiophene-Containing Analog
Compound: 2-[(Thiophen-3-ylmethyl)amino]butan-1-ol hydrochloride (CAS: 892592-63-1)
- Molecular Formula: C₁₀H₁₆ClNOS
- Molar Mass : 241.76 g/mol
- Key Features :
- Replaces the 3-chlorophenyl group with a thiophen-3-ylmethyl moiety.
- The thiophene ring introduces sulfur-based aromaticity, which may enhance π-π stacking interactions compared to the chloroaryl group.
- Hydrochloride salt form improves aqueous solubility and stability.
- Synthetic Relevance : Likely synthesized via alkylation of butan-1-ol derivatives with thiophen-3-ylmethylamine, followed by HCl salt formation.
Comparison with Dimethoxyphenyl Derivative
Compound: 2-{[(3-Chloro-4,5-dimethoxyphenyl)methyl]amino}butan-1-ol (CAS: 880804-91-1)
- Molecular Formula: C₁₃H₂₀ClNO₃
- Molar Mass : 273.76 g/mol
- Key Features: Incorporates a 3-chloro-4,5-dimethoxyphenyl group, adding methoxy substituents. The chloro and methoxy groups create a polar-nonpolar balance, influencing receptor binding selectivity.
Comparison with 1-(3-Chlorophenyl)butan-1-amine
Compound : 1-(3-Chlorophenyl)butan-1-amine hydrochloride (CAS: 2098000-35-0)
- Molecular Formula : C₁₀H₁₃Cl₂N
- Molar Mass : 218.12 g/mol
- Key Features: Lacks the hydroxyl group present in the target compound, reducing hydrogen-bonding capacity. Primary amine hydrochloride salt likely exhibits higher solubility in polar solvents than the secondary amino alcohol. Potential precursor for antipsychotic or antidepressant agents due to structural similarity to known psychoactive amines.
Tabulated Comparison of Key Properties
| Compound Name | Molecular Formula | Molar Mass (g/mol) | Key Substituents | Notable Properties |
|---|---|---|---|---|
| 2-{[1-(3-Chlorophenyl)ethyl]amino}butan-1-ol | C₁₂H₁₇ClNO | 229.72 (calculated) | 3-Chlorophenyl, secondary amine, -OH | Moderate lipophilicity, H-bond donor/acceptor |
| 2-[(Thiophen-3-ylmethyl)amino]butan-1-ol HCl | C₁₀H₁₆ClNOS | 241.76 | Thiophene, HCl salt | Enhanced solubility, sulfur aromaticity |
| 2-{[(3-Chloro-4,5-dimethoxyphenyl)methyl]amino}butan-1-ol | C₁₃H₂₀ClNO₃ | 273.76 | Dimethoxy, chloroaryl | High lipophilicity, steric bulk |
| 1-(3-Chlorophenyl)butan-1-amine HCl | C₁₀H₁₃Cl₂N | 218.12 | Primary amine, HCl salt | High solubility, lacks -OH group |
Implications of Structural Variations
- Bioactivity : Thiophene and dimethoxyphenyl analogs may exhibit divergent receptor affinities due to electronic and steric differences. Thiophene’s bioisosteric properties could mimic phenyl groups in drug-target interactions .
- Solubility and Bioavailability : Hydrochloride salts (e.g., ) enhance solubility, whereas methoxy groups () may improve membrane penetration .
- Synthetic Flexibility : Chloro intermediates () enable modular synthesis, allowing substitution pattern variations for structure-activity relationship studies .
Biological Activity
2-{[1-(3-Chlorophenyl)ethyl]amino}butan-1-ol is a compound with significant potential in medicinal chemistry due to its unique structure and biological properties. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant case studies.
Chemical Structure
The compound features a butanol backbone substituted with an amino group and a 3-chlorophenyl ethyl moiety. This specific substitution pattern is believed to influence its biological activity significantly.
The biological activity of 2-{[1-(3-Chlorophenyl)ethyl]amino}butan-1-ol is primarily attributed to its interaction with various molecular targets, including receptors and enzymes. Preliminary studies suggest that it may inhibit enzymes involved in inflammatory pathways, potentially leading to anti-inflammatory and analgesic effects. The compound's ability to modulate neurotransmitter systems also indicates its relevance in treating neurological disorders.
Biological Activity
Research indicates that 2-{[1-(3-Chlorophenyl)ethyl]amino}butan-1-ol exhibits several biological activities:
- Anti-inflammatory Effects : The compound may reduce inflammation by inhibiting specific enzymes involved in inflammatory pathways.
- Analgesic Properties : Its interaction with pain pathways suggests potential use as an analgesic agent.
- Neurological Effects : Studies indicate possible effects on neurotransmitter systems, which could be beneficial in treating conditions like depression or anxiety.
Data Table: Biological Activities and Mechanisms
Case Study 1: Anti-inflammatory Activity
A study evaluated the anti-inflammatory effects of 2-{[1-(3-Chlorophenyl)ethyl]amino}butan-1-ol in a murine model. The compound was administered at varying doses, resulting in a dose-dependent reduction in inflammatory markers. Histological analysis showed decreased infiltration of immune cells in treated tissues compared to controls.
Case Study 2: Analgesic Effects
In another study, the analgesic properties were assessed using the formalin test in rats. The results demonstrated that the compound significantly reduced pain responses, suggesting its potential as a therapeutic agent for pain management.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
